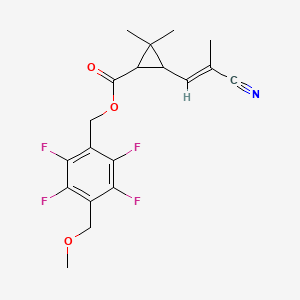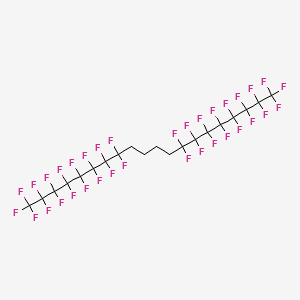![molecular formula C15H20N2O5 B12304723 Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)
Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzodioxole ring, a carbamoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzodioxole ring, followed by the introduction of the carbamoyl group and the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and carbamoyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and carbamoyl-containing molecules. Examples include:
- Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylpropanoate
- Ethyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate
Uniqueness
What sets Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate |
InChI |
InChI=1S/C15H20N2O5/c1-9(2)13(14(18)20-3)17-15(19)16-7-10-4-5-11-12(6-10)22-8-21-11/h4-6,9,13H,7-8H2,1-3H3,(H2,16,17,19) |
InChI Key |
NWTTXUSSZUWPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B12304662.png)

![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)










